(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine
Description
Historical Context and Discovery
The development of dihydrobenzofuran chemistry has evolved significantly since the early recognition of benzofuran as a heterocyclic compound consisting of fused benzene and furan rings. The specific synthesis and characterization of this compound emerged from advances in enantioselective synthetic methodologies that became prominent in modern organic chemistry. Historical developments in this field have been driven by the need for efficient synthetic routes to access stereochemically pure compounds for pharmaceutical applications. The compound was first characterized with specific attention to its stereochemical properties, as evidenced by its assignment of the (3R) configuration using standard nomenclature conventions.
Synthetic methodologies for accessing this compound have evolved through several generations of catalytic systems. Early approaches relied on traditional cyclization reactions, but modern synthetic strategies have incorporated sophisticated transition metal-catalyzed processes. The development of enantioselective synthesis protocols has been particularly significant, with researchers achieving high levels of stereochemical control through the use of chiral catalysts and specialized reaction conditions. These methodological advances have enabled the preparation of this compound in high enantiomeric purity, making it accessible for detailed study and application.
The recognition of dihydrobenzofuran scaffolds as important structural motifs in biologically active compounds has further driven research into specific enantiomers like this compound. This historical progression reflects the broader trend in medicinal chemistry toward understanding and exploiting stereochemical differences in drug design and development. The compound's discovery and characterization represent part of the systematic exploration of heterocyclic scaffolds that has defined modern pharmaceutical chemistry.
Significance in Heterocyclic Chemistry
This compound occupies a central position in heterocyclic chemistry due to its unique structural features and synthetic accessibility. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, where its unique structure allows for the development of drugs with improved efficacy and reduced side effects. The presence of both the dihydrobenzofuran core and the amine functionality provides multiple points for chemical modification, making it a versatile building block in synthetic chemistry.
The significance of this compound extends to its role in biochemical research, where it is used to study interactions with biological systems and to uncover mechanisms of action for potential therapeutic agents. This application is crucial in drug discovery and development, as the compound's specific stereochemistry can influence binding affinity and selectivity for biological targets. The (3R) configuration represents one of two possible enantiomeric forms, and understanding the differences between these forms is essential for rational drug design.
Research has demonstrated that dihydrobenzofuran scaffolds, including this compound, exhibit remarkable versatility in synthetic transformations. The compound can undergo various chemical modifications at different positions, allowing for the construction of complex molecular architectures. This synthetic utility has made it an attractive target for methodological development, with researchers continuously developing new and more efficient synthetic routes to access this important scaffold.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H9NO | |
| Molecular Weight | 135.16 g/mol | |
| Density | 1.2±0.1 g/cm³ | |
| Boiling Point | 212.2±39.0 °C at 760 mmHg | |
| Flash Point | 88.7±20.3 °C | |
| Exact Mass | 135.068413911 Da |
Position within the Dihydrobenzofuran Scaffold Family
Within the dihydrobenzofuran scaffold family, this compound represents a specific structural variant characterized by the presence of an amino group at the 3-position and the (3R) stereochemical configuration. The dihydrobenzofuran family encompasses a diverse range of compounds that share the common structural feature of a benzene ring fused to a dihydrofuran ring system. This family includes both naturally occurring and synthetic compounds that have found applications in medicinal chemistry, materials science, and other areas of chemical research.
The compound's position within this family is distinguished by several key structural features. The presence of the amino group at the 3-position provides unique reactivity patterns and hydrogen bonding capabilities that are not present in other family members. The (3R) stereochemistry further differentiates it from its (3S) enantiomer, creating distinct three-dimensional arrangements that can lead to different biological activities and synthetic applications. This stereochemical specificity is particularly important in pharmaceutical applications where enantiomeric purity is critical for activity and safety.
Comparative analysis with other dihydrobenzofuran derivatives reveals the unique properties of this compound. While the basic dihydrobenzofuran core is shared across the family, the specific substitution pattern and stereochemistry of this compound create distinct chemical and physical properties. For example, substituted variants such as chloro- and fluoro-derivatives show different electronic properties and reactivity patterns. The systematic study of these structure-property relationships has been important for understanding how modifications to the basic scaffold can be used to fine-tune the properties of dihydrobenzofuran-based compounds.
Recent synthetic developments have highlighted the importance of accessing specific members of the dihydrobenzofuran family with high selectivity and efficiency. Transition metal-catalyzed methods have enabled the preparation of diverse dihydrobenzofuran scaffolds, including this compound, with excellent control over regio- and stereochemistry. These methodological advances have expanded the accessible chemical space within the dihydrobenzofuran family and have facilitated the exploration of structure-activity relationships for various applications.
Nomenclature and Structural Classification
The nomenclature of this compound follows established conventions for heterocyclic compounds and stereochemical designation. The systematic name incorporates several key elements that precisely define the compound's structure and stereochemistry. The "dihydrobenzo[B]furan" portion indicates the presence of a benzene ring fused to a dihydrofuran ring, with the [B] designation specifying the particular fusion pattern. The "2,3-dihydro" component indicates that the furan ring is saturated at the 2 and 3 positions, distinguishing it from the fully aromatic benzofuran parent compound.
The stereochemical designation "(3R)" follows the Cahn-Ingold-Prelog system for assigning absolute configuration at chiral centers. This notation indicates that when the molecule is viewed according to standard conventions, the substituents around the chiral carbon at position 3 are arranged in a clockwise manner when prioritized by atomic number and connectivity. This precise stereochemical description is essential for distinguishing this compound from its (3S) enantiomer, which has the opposite spatial arrangement of substituents.
Alternative nomenclature systems and synonyms for this compound include variations that emphasize different aspects of its structure. The compound may also be referred to as "(3R)-2,3-dihydro-1-benzofuran-3-amine" or "3-Benzofuranamine, 2,3-dihydro-, (3R)-", reflecting different approaches to naming the heterocyclic system. These naming variations are commonly encountered in chemical databases and literature, requiring careful attention to ensure proper identification of the specific compound.
| Nomenclature Type | Name | Reference |
|---|---|---|
| IUPAC Name | (3R)-2,3-dihydro-1-benzofuran-3-amine | |
| Systematic Name | This compound | |
| Alternative Name | 3-Benzofuranamine, 2,3-dihydro-, (3R)- | |
| CAS Registry Number | 1228553-27-2 | |
| SMILES Notation | C1C@@HN | |
| InChI | InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2/t7-/m0/s1 |
The structural classification of this compound places it within several important chemical categories. It is classified as a heterocyclic compound due to the presence of oxygen in the furan ring, an aromatic compound due to the benzene ring, and a primary amine due to the amino group functionality. The compound also falls under the category of chiral molecules due to the presence of a stereogenic center at the 3-position. These multiple classifications reflect the compound's complex structural features and contribute to its versatility in chemical applications.
Chemical database entries for this compound utilize standardized identifiers that facilitate accurate retrieval and cross-referencing. The compound's registration in databases such as PubChem and chemical supplier catalogs ensures consistent identification across different platforms and applications. This systematic approach to nomenclature and classification is essential for maintaining accuracy in chemical communication and research.
Properties
IUPAC Name |
(3R)-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCGAGSBVAGXMP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization
The synthesis of (3R)-2,3-Dihydrobenzo[B]furan-3-ylamine typically begins with the formation of the dihydrobenzofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions. The choice of conditions depends on the starting materials and the desired outcome.
Amination
Following cyclization, the introduction of the amine group is a critical step. This is often accomplished through reductive amination or nucleophilic substitution reactions. Common reagents include ammonia or primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Enantioselective Synthesis
For the synthesis of enantiopure this compound, chemoenzymatic strategies can be employed. These methods involve the use of enzymes to achieve kinetic resolution or asymmetric bioreduction, followed by chemical intramolecular cyclization.
Detailed Synthetic Routes
Route 1: Chemoenzymatic Approach
- Bioreduction or Kinetic Resolution : Use lipases to resolve racemic mixtures of 1-aryl-2-propanols or perform bioreduction of the corresponding ketones.
- Intramolecular Cyclization : The resolved or reduced compounds undergo intramolecular cyclization to form the dihydrobenzofuran ring.
- Amination : Introduce the amine group through reductive amination or nucleophilic substitution.
Route 2: Chemical Synthesis
- Starting Material Preparation : Synthesize a suitable precursor, such as a phenol derivative.
- Cyclization : Perform intramolecular cyclization under acidic or basic conditions to form the dihydrobenzofuran ring.
- Amination : Use ammonia or primary amines with reducing agents to introduce the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalytic hydrogenation and enzymatic methods are also explored to achieve enantioselective synthesis.
Comparison of Synthetic Methods
| Synthetic Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Chemoenzymatic | Bioreduction, Intramolecular Cyclization, Amination | High Enantioselectivity, Mild Conditions | Enzyme Cost, Scalability |
| Chemical Synthesis | Precursor Synthesis, Cyclization, Amination | Well-established Methods, Cost-effective | Lower Enantioselectivity, Harsh Conditions |
Scientific Research Applications
(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-2,3-Dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the dihydrobenzofuran moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Halogenated Derivatives
- Bromo-Fluoro Substitution : Derivatives like (3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (MW 232.05) exhibit increased molecular weight and steric bulk compared to the parent compound (MW 135.16) . Halogens (Br, F) enhance electrophilic reactivity and may improve target-binding affinity in drug design.
- Fluoro-Hydrochloride Salts : The 4-fluoro-hydrochloride derivative (MW 189.61) demonstrates improved aqueous solubility due to ionic salt formation, a common strategy to optimize pharmacokinetic properties .
Trifluoromethoxy Derivatives
The trifluoromethoxy group in (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride (MW 281.62) introduces strong electron-withdrawing effects, which can alter electronic distribution and resistance to oxidative metabolism—critical for CNS-active compounds .
Racemic vs. Chiral Forms
While the (3R)-enantiomer is discontinued, its racemic hydrochloride analog remains commercially accessible. Enantiomeric purity is crucial for applications requiring stereoselective interactions, such as enzyme inhibition .
Commercial and Regulatory Considerations
- The discontinuation of this compound highlights the niche demand for enantiopure intermediates, whereas halogenated and salt forms remain available for targeted research .
- High-cost trifluoromethoxy derivatives reflect the expense of introducing fluorine-containing groups, a trend common in medicinal chemistry .
Biological Activity
(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H9NO
- Molecular Weight : Approximately 149.19 g/mol
- Structure : The compound features a dihydrobenzo[b]furan moiety with an amine functional group at the 3-position, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : The compound can act as a ligand for specific receptors, influencing signaling pathways related to various physiological responses.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Antioxidant Properties : Exhibits the ability to scavenge free radicals, potentially mitigating oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth by targeting specific cancer-related pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Effective against certain bacterial strains | |
| Anticancer | Inhibits signaling pathways related to tumor growth |
Case Study: Anticancer Activity
A study investigated the anticancer properties of structurally similar compounds to this compound. The results indicated that these compounds could inhibit the proliferation of cancer cells by interfering with cell cycle progression. This suggests that this compound may possess similar properties that warrant further investigation.
Interaction Studies
Interaction studies have focused on how this compound interacts with various biological molecules. These studies often utilize biochemical assays to determine binding affinities and inhibitory effects on target enzymes.
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its potential therapeutic properties make it a candidate for drug development aimed at treating various diseases, including cancer and bacterial infections.
Q & A
Basic: What synthetic methodologies are recommended for the enantioselective synthesis of (3R)-2,3-Dihydrobenzo[B]furan-3-ylamine?
Methodological Answer:
The synthesis of enantiomerically pure (3R)-configured dihydrobenzofuran amines typically involves asymmetric catalysis or chiral resolution. For example:
- Chiral Auxiliary Approaches : Ethyl aroylacetates (e.g., 3a–3g) can serve as precursors in cyclization reactions, where stereochemical control is achieved via chiral catalysts or ligands. The use of azide intermediates (e.g., 4-azidofurazan-3-amine) in Huisgen cycloadditions may also enable stereoselective formation of the dihydrobenzofuran core .
- Derivatization : Substituents like trifluoromethyl or trifluoromethoxy groups (e.g., (3R)-5-(trifluoromethyl)-derivatives) can influence reaction pathways. These groups are introduced via electrophilic substitution or palladium-catalyzed coupling, followed by chiral HPLC purification to isolate the (3R)-enantiomer .
Basic: How can researchers confirm the stereochemical purity of this compound?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases optimized for dihydrobenzofuran amines. Compare retention times with racemic mixtures or enantiopure standards .
- NMR Analysis : Employ chiral solvating agents (e.g., Eu(hfc)₃) to induce splitting of proton signals, enabling differentiation between (3R) and (3S) configurations .
- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for validated enantiopure samples .
Advanced: What strategies address contradictions in reported bioactivity data for dihydrobenzofuran-3-amine derivatives?
Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Key steps include:
- Structural Reanalysis : Verify substituent positions (e.g., trifluoromethoxy at C5 vs. C7) using HRMS and 2D NMR. Misassignment of substituents can drastically alter biological activity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, solvent purity) to isolate confounding variables. For example, impurities in hydrochloride salts (e.g., BD00943804) may inhibit enzyme activity if not rigorously purified .
- SAR Modeling : Compare bioactivity across derivatives (e.g., 3,4-methylenedioxyphenyl vs. thienyl substituents) to identify critical pharmacophores. Computational docking studies can highlight steric or electronic mismatches in reported targets .
Advanced: How can researchers optimize the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Control : Maintain solutions at pH 5–6 to prevent amine protonation or deprotonation, which accelerates hydrolysis. Buffers like citrate or phosphate are recommended .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to minimize degradation. Post-lyophilization purity should be confirmed via HPLC .
- Light Sensitivity : Store solutions in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the dihydrobenzofuran ring .
Advanced: What analytical techniques are most effective for quantifying trace impurities in this compound?
Methodological Answer:
- UPLC-MS/MS : Achieve ppb-level detection of impurities using reverse-phase C18 columns and MRM (multiple reaction monitoring) modes. Calibrate with synthesized impurity standards (e.g., diastereomers or oxidized byproducts) .
- Headspace GC-MS : Identify volatile contaminants (e.g., residual solvents like DCM) with limits of detection <0.1% .
- X-ray Crystallography : Resolve ambiguous peaks in HPLC by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) to confirm structural integrity .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethoxy (at C5) deactivate the aromatic ring, reducing nucleophilic aromatic substitution rates. Use Pd-catalyzed Buchwald-Hartwig amination for C–N bond formation under mild conditions .
- Electron-Donating Groups (EDGs) : Methoxy or methylenedioxy groups (e.g., 3,4-methylenedioxyphenyl) enhance ring electron density, favoring Suzuki-Miyaura coupling at C7. Optimize with Pd(OAc)₂/XPhos catalysts .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl at C5) hinder access to the amine group; employ microwave-assisted heating to overcome kinetic barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
